molecular formula C27H30ClNO10 B1234070 [6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride

[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride

Cat. No.: B1234070
M. Wt: 564 g/mol
InChI Key: GUGHGUXZJWAIAS-CFCXLQPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.

Scientific Research Applications

Chemical Synthesis and Transformations

  • The compound is involved in various chemical synthesis processes. For instance, the reaction of certain compounds with acetyl chloride under nitrogen leads to transformations that are crucial in organic synthesis (Stoodley & Wilkins, 1975). Another study highlights the reduction processes of related compounds, underscoring the compound's role in producing different chemical structures (Kitchin & Stoodley, 1973).

Synthesis of Heterocyclic Compounds

  • The compound's derivatives are used in synthesizing heterocyclic steroids, indicating its utility in steroid chemistry and potential pharmaceutical applications (Nasipuri & Ghosh, 1976). Additionally, a variety of novel O-substituted derivatives based on similar structures have been prepared, highlighting its versatility in creating diverse chemical entities (Shainova et al., 2019).

Role in Pharmacological Research

  • Derivatives of the compound have been investigated for their gastroprotective activity, indicating its relevance in the development of new therapeutic agents (Shimojima & Hayashi, 1983). Another aspect of its application is seen in the synthesis of compounds for potential antimicrobial activities, demonstrating its importance in drug discovery (Sharma et al., 2004).

Material Science and Nanotechnology

  • The compound's interaction with DNA has been studied in the context of nanoparticle effect, illustrating its potential use in nanotechnology and material science (Karadurmus et al., 2017). This suggests its applicability in developing advanced materials and therapeutic agents.

Properties

Molecular Formula

C27H30ClNO10

Molecular Weight

564 g/mol

IUPAC Name

[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1

InChI Key

GUGHGUXZJWAIAS-CFCXLQPVSA-N

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O.[Cl-]

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O.[Cl-]

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O.[Cl-]

Synonyms

Cerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride
Reactant of Route 2
Reactant of Route 2
[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride
Reactant of Route 3
[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride
Reactant of Route 4
[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride
Reactant of Route 5
Reactant of Route 5
[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride
Reactant of Route 6
Reactant of Route 6
[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride

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